molecular formula C5H3Cl2NO2 B1368763 4,5-Dichloro-1H-pyrrole-2-carboxylic acid CAS No. 39209-94-4

4,5-Dichloro-1H-pyrrole-2-carboxylic acid

Cat. No. B1368763
CAS RN: 39209-94-4
M. Wt: 179.99 g/mol
InChI Key: MNMMKOBJLQMWLQ-UHFFFAOYSA-N
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Description

4,5-Dichloro-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 39209-94-4 . It has a molecular weight of 179.99 and its IUPAC name is 4,5-dichloro-1H-pyrrole-2-carboxylic acid . It is a solid substance and is typically stored at 4°C .


Molecular Structure Analysis

The linear formula of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid is C5H3Cl2NO2 . The InChI code provides a standard way to encode the molecular structure using text .


Physical And Chemical Properties Analysis

4,5-Dichloro-1H-pyrrole-2-carboxylic acid is a solid substance . It is typically stored at 4°C .

Scientific Research Applications

Synthesis of Derivatives and Precursors

  • Synthesis of Chlorinated Pyrrol-2-carboxylic Acid Derivatives : Research indicates that 4,5-Dichloro-1H-pyrrole-2-carboxylic acid derivatives can be synthesized from N-benzyl-5-oxoproline esters and phosphorus pentachloride (PCl5). These derivatives serve as precursors for the synthesis of compounds like pyoluteorin type compounds, which are significant in various chemical reactions and potential applications (Effenberger, Müller & Isak, 1987).

Ligand for Catalyzed Reactions

  • Catalysis in Organic Chemistry : The compound has been identified as an effective ligand for copper-catalyzed monoarylation of anilines with aryl iodides and bromides. This highlights its role in facilitating and directing chemical reactions in the synthesis of various organic compounds (Altman, Anderson & Buchwald, 2008).

Domino Transformation in Organic Synthesis

  • Domino Reaction in Organic Synthesis : It's involved in the domino reaction of isoxazoles under metal relay catalysis, yielding derivatives of pyrrole-2,4-dicarboxylic acid. This process illustrates its utility in complex organic synthesis techniques (Galenko et al., 2015).

Structural Analysis and Deprotonation Studies

  • Molecular Structure and Deprotonation : Detailed studies have been conducted on derivatives of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid, focusing on their molecular structures and deprotonation reactions. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Navakhun & Ruangpornvisuti, 2006), (Navakhun & Ruangpornvisuti, 2007).

Role in Isomerization Processes

  • Isomerization of Isoxazoles : The compound has been studied for its role in the Fe(II)-catalyzed isomerization of vinylisoxazoles to pyrroles. This process is significant in the synthesis of fused pyrrolecarboxylic acid derivatives, illustrating its importance in the creation of complex organic structures (Galenko et al., 2017).

Nanocatalysis and Antibacterial Activities

  • Nanocatalyst for Antibacterial Compounds : Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles, a derivative of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid, have been used as nanocatalysts in the synthesis of antibacterial compounds, demonstrating its application in nanotechnology and pharmaceuticals (Poormirzaei, 2020).

properties

IUPAC Name

4,5-dichloro-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMMKOBJLQMWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585419
Record name 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-1H-pyrrole-2-carboxylic acid

CAS RN

39209-94-4
Record name 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide in water (2 N, 0.80 ml, 0.16 mol) was added to a stirred solution of a mixture of ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate (Intermediate 59; 7.0 g, 0.033 mol) in THF (15 ml) at room temperature. The mixture was stirred at 50° C. for 8 h over 2 days. The reaction mixture was acidified with 10% HCl solution to a pH ˜2 and partitioned between EtOAc and water. The organic layer was dried over MgSO4 and concentrated in vacuo to give the title compound (4.0 g).
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0.8 mL
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7 g
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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